Home > Products > Screening Compounds P147031 > Cannabinol, tetrahydro-
Cannabinol, tetrahydro- - 1323-34-8

Cannabinol, tetrahydro-

Catalog Number: EVT-13879667
CAS Number: 1323-34-8
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of tetrahydrocannabinol can be achieved through several methods, including natural extraction from cannabis and synthetic pathways. A notable synthetic method involves the condensation of olivetol and (S)-cis-verbenol in the presence of a Lewis acid, which facilitates the formation of tetrahydrocannabinol . Continuous-flow synthesis techniques have also been developed to enhance efficiency and yield, allowing for the production of both Δ9-THC and Δ8-THC .

Another innovative approach involves a one-pot condensation reaction followed by sulfonylation, which stabilizes the cannabinoid during synthesis and prevents the formation of unwanted isomers . These methods highlight advancements in synthetic organic chemistry aimed at producing cannabinoids with high purity and yield.

Molecular Structure Analysis

Structure and Data
The molecular structure of tetrahydrocannabinol features a complex arrangement characterized by a bicyclic framework. The core structure consists of a phenolic ring fused to a cyclohexene ring, which contributes to its unique pharmacological properties. The specific stereochemistry is crucial for its biological activity, as only the (–)-trans isomer occurs naturally .

Key structural data includes:

  • Molecular Formula: C21_{21}H30_{30}O2_2
  • Molecular Weight: 314.46 g/mol
  • 3D Structure: The three-dimensional conformation can be visualized using molecular modeling tools .
Chemical Reactions Analysis

Reactions and Technical Details
Tetrahydrocannabinol undergoes various chemical reactions that are significant for its pharmacological activity. Upon administration, THC primarily acts as a partial agonist at cannabinoid receptors CB1 and CB2, leading to various physiological effects such as analgesia, appetite stimulation, and mood alteration .

Additionally, THC can be metabolized into several active metabolites through hepatic processes. The principal active metabolite is 11-hydroxy-tetrahydrocannabinol (11-OH-THC), which possesses similar psychoactive properties . This metabolic pathway is crucial for understanding both the therapeutic applications and potential side effects associated with THC consumption.

Mechanism of Action

Process and Data
The mechanism of action for tetrahydrocannabinol involves its interaction with the endocannabinoid system. THC binds predominantly to the CB1 receptors located in the central nervous system, leading to modulation of neurotransmitter release

4
. This binding results in various effects such as reduced pain perception, altered mood states, and changes in appetite.

Research indicates that THC exhibits a weaker binding affinity for CB2 receptors, which are primarily found in immune cells. The differential activation of these receptors contributes to the diverse physiological effects observed with THC use .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Tetrahydrocannabinol exhibits several notable physical properties:

  • Appearance: In pure form, it appears as a glassy solid at low temperatures but becomes viscous when warmed.
  • Solubility: THC has low solubility in water but is soluble in organic solvents like butane and hexane .
  • UV Absorption: It has significant UV-B absorption properties, which may protect the Cannabis plant from environmental stressors .
Applications

Scientific Uses
Tetrahydrocannabinol has several important applications in medicine and research:

  • Therapeutic Uses: THC is utilized for its analgesic properties in managing chronic pain conditions. It is also prescribed for nausea relief in chemotherapy patients under brand names such as Marinol and Syndros .
  • Research Applications: Studies on THC contribute to understanding cannabinoid pharmacology and its potential therapeutic effects across various medical conditions including epilepsy, multiple sclerosis, and appetite stimulation in patients with cachexia.
Introduction to Cannabinol, tetrahydro- in Academic Research

Historical Context of Cannabinol Derivatives in Phytocannabinoid Research

The investigation of tetrahydro-cannabinol derivatives is inextricably linked to the pioneering isolation and misidentification of cannabinol (CBN) in the late 19th century. In 1896, British researchers Wood, Spivey, and Easterfield first isolated the psychoactive "red oil" from Cannabis sativa extracts, obtained through technically demanding vacuum distillation (2 mm Hg) at temperatures reaching 170-300°C. This material, initially mistaken for a pure compound, was later identified as a complex mixture containing what we now recognize as CBN and tetrahydrocannabinol analogues. The Cambridge team's acetylated crystalline derivative (1899) established cannabinol as the first isolated phytocannabinoid, though its status as an oxidation artifact of tetrahydrocannabinols wasn't yet understood [1] [7].

Early research was fraught with peril and confusion. Laboratory accidents claimed researchers' lives during oxidation and hydrogenation experiments, while self-administration studies produced unpredictable psychoactive effects due to inconsistent starting materials. The notorious instability of imported cannabis—where prolonged storage oxidized psychoactive Δ9-THC into predominantly inactive CBN—skewed pharmacological observations and delayed recognition of Δ9-THC as the primary intoxicant. This confusion persisted until Robert Sidney Cahn's structural investigations in the 1930s established the foundational nomenclature and chemistry of cannabinoids, differentiating between crude "red oil" and purified CBN [1] [4].

A pivotal breakthrough emerged from archaeological chemistry: the 2008 discovery of 2,500-year-old Scythian cannabis seeds in China's Xinjiang-Uighur region revealed remarkably preserved tetrahydrocannabinols, demonstrating the extraordinary stability of these compounds in anaerobic environments. This finding provided crucial evidence for ancient human selection of psychoactive cannabis strains, as phytochemical analysis confirmed deliberate cultivation of high-THC varieties rather than fiber or food cultivars [1] [4].

Table 1: Key Historical Milestones in Cannabinol/Tetrahydro-Cannabinol Research

YearMilestoneSignificance
1896Isolation of "red oil" (Wood, Spivey & Easterfield)First concentrated psychoactive cannabis extract
1899Crystallization of acetylated CBN derivativeStructural foundation for cannabinoid chemistry
1930sStructural clarification by Robert Sidney CahnDifferentiation between active and oxidized cannabinoids
1964Identification of Δ9-THC (Mechoulam & Gaoni)Recognition of primary psychoactive compound
2008Analysis of 2,500-year-old cannabis residuesConfirmed ancient human use of psychoactive varieties

Position of Cannabinol, Tetrahydro- in the Cannabinoid Classification Framework

Within the cannabinoid classification framework, tetrahydro-cannabinols occupy a central position as both biologically active compounds and precursors to degradation products. The term "cannabinol, tetrahydro-" broadly encompasses Δ9-tetrahydrocannabinol (Δ9-THC), Δ8-tetrahydrocannabinol (Δ8-THC), and their acidic precursors (THCA), all sharing the dibenzopyran core structure with a monoterpenoid side chain. Biochemically, these compounds derive from cannabigerolic acid (CBGA) through cyclization reactions mediated by THCA synthase, yielding tetrahydrocannabinolic acid (THCA), which decarboxylates to psychoactive THC upon heating [1] [9].

Cannabinol (CBN) exists in an oxidation relationship with tetrahydrocannabinols rather than being a direct biosynthetic product. Δ9-THC undergoes air oxidation to form CBN through aromatization of the cyclohexene ring, explaining their co-occurrence in aged cannabis samples. This structural relationship has significant chemical implications: the fully aromatic CBN exhibits greater stability but reduced cannabinoid receptor affinity compared to its partially unsaturated tetrahydro counterparts. While Δ9-THC serves as the primary CB1/CB2 receptor agonist (Ki = 40.7 nM and 36 nM respectively), CBN functions as a weak partial agonist with approximately tenfold lower receptor affinity [1] [8] [9].

The structural nuances between positional isomers significantly impact pharmacological profiles:

  • Δ9-THC: Features a double bond between C9-C10, making it susceptible to oxidation and isomerization. This configuration yields optimal CB1 receptor fit and potent psychoactivity.
  • Δ8-THC: Contains a thermodynamically more stable C8-C9 double bond, resisting oxidation better than Δ9-THC while retaining approximately 75% of its psychoactive potency. First isolated in 1966 from Maryland cannabis, it typically constitutes <1% of fresh plant cannabinoids [9].
  • CBN: Lacks the terpenoid ring unsaturation, resulting in negligible psychoactivity but enhanced antioxidant capacity due to its phenolic structure.

Table 2: Structural and Receptor Binding Properties of Tetrahydro-Cannabinols and Derivatives

CompoundCore StructureDouble Bond PositionCB1 Receptor Affinity (Ki)Stability
Δ9-THCDibenzopyranC9-C1040.7 ± 1.7 nMLow (oxidizes readily)
Δ8-THCDibenzopyranC8-C944 nMModerate
CBNFully aromaticNone211.2 ± 45 nMHigh
THCACarboxylic acidC9-C10 (decarboxylates)>1,000 nMModerate

Research Gaps and Emerging Academic Interest in Tetrahydro-Cannabinol Analogues

Contemporary research on tetrahydro-cannabinol analogues focuses on addressing significant knowledge gaps in biosynthesis, neuroprotection, and targeted therapeutic applications. Despite extensive pharmacological characterization of Δ9-THC, the enzymatic pathways governing the biosynthesis of minor tetrahydro-cannabinols—particularly Δ8-THC—remain inadequately mapped. While in vitro studies confirm that Δ8-THC can form non-enzymatically from CBD under acidic conditions, the existence and regulation of specific plant cyclases responsible for direct Δ8-THCA production requires validation. This knowledge gap impedes biotechnological production of these analogues for research and potential therapeutic applications [1] [9].

Emerging evidence suggests unique neuroprotective properties of tetrahydro-cannabinol oxidation products. CBN demonstrates potent antioxidant activity exceeding that of Δ9-THC, potentially through mechanisms independent of classical cannabinoid receptors. Proposed pathways include free radical scavenging via phenolic hydroxyl groups and modulation of mitochondrial reactive oxygen species production. However, the precise molecular mechanisms underlying these effects remain undefined. Current Alzheimer's disease research explores how CBN inhibits tau protein fibrillization and reduces neuroinflammatory markers (TNF-α, IL-6) in microglial models, suggesting potential neuroprotective applications distinct from Δ9-THC's psychoactive properties [6] [8].

The chemical instability of Δ9-THC presents both research challenges and opportunities:

  • Analytical Challenges: Artifactual formation of Δ8-THC and CBN during cannabis storage or extraction complicates phytochemical profiling. Advanced analytical techniques (HPLC-ESI-MS/MS, GC-MS) must differentiate naturally occurring analogues from extraction artifacts [1] [9].
  • Therapeutic Opportunities: The greater stability of Δ8-THC (demonstrated by its detection in 4th-century Jerusalem tomb samples) makes it a candidate for pharmaceutical development. Semi-synthetic Δ8-THC production from CBD has surged since the 2018 U.S. Farm Bill, yet standardization and impurity profiling remain critical research needs [9].
  • Biosynthetic Engineering: Heterologous production of minor tetrahydro-cannabinols in yeast or bacterial systems could provide research-grade material free from oxidation artifacts, requiring characterization of elusive cyclase enzymes [1].

Additional research priorities include elucidating endogenous roles of tetrahydro-cannabinols in plant defense mechanisms and investigating newly discovered hydroxylated analogues (10α-hydroxy-Δ8-THC, 10β-hydroxy-Δ8-THC) from high-potency cannabis chemovars. These oxidized derivatives may represent a novel subclass with distinct bioactivities warranting further pharmacological characterization [1] [7].

Properties

CAS Number

1323-34-8

Product Name

Cannabinol, tetrahydro-

IUPAC Name

6,6,9-trimethyl-3-pentyl-4a,6a,10a,10b-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,16-17,19-20,22H,5-8H2,1-4H3

InChI Key

HGPAYXHIEJVIDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2C(C3C=C(C=CC3C(O2)(C)C)C)C(=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.